molecular formula C13H12FNO3 B1183783 N-{[5-(2-Fluorophenyl)furan-2-yl]methyl}

N-{[5-(2-Fluorophenyl)furan-2-yl]methyl}

Cat. No.: B1183783
M. Wt: 249.241
InChI Key: FHCMXOKZHFIXDN-UHFFFAOYSA-N
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Description

Historical Development of Fluorophenyl-Furan Compounds

The exploration of fluorophenyl-furan hybrids emerged from advancements in cross-coupling chemistry and heterocyclic synthesis during the late 20th century. Early work focused on Suzuki-Miyaura reactions to couple halogenated furans with fluorophenyl boronic acids, enabling precise control over substitution patterns. A landmark study in 2019 demonstrated the utility of triphosgene-mediated condensation reactions to introduce aminomethyl groups at the furan C2 position, laying the groundwork for N-alkylated derivatives. The incorporation of fluorine atoms into aryl rings significantly enhanced compound stability and bioavailability, driving interest in fluorophenyl-furan hybrids for pharmaceutical applications. By 2023, over 50 structurally unique derivatives had been reported, with applications ranging from antimicrobial agents to kinase inhibitors.

Significance in Heterocyclic Chemistry Research

This scaffold occupies a critical niche in heterocyclic chemistry due to:

  • Electronic Modulation : The electron-withdrawing fluorophenyl group balances the electron-rich furan ring, enabling unique reactivity profiles.
  • Synthetic Versatility : The methylene bridge permits facile functionalization through nucleophilic substitution or reductive amination.
  • Bioisosteric Potential : Serves as a non-classical bioisostere for indole and benzothiophene systems in drug design.

Recent studies highlight its role in overcoming multidrug resistance through P-glycoprotein inhibition, with derivative I18 showing 12-fold greater potency than verapamil in P. infestans models.

Structural Classification and Nomenclature

The core structure comprises three distinct regions (Table 1):

Table 1 : Structural Components of N-{[5-(2-Fluorophenyl)furan-2-yl]methyl} Derivatives

Region Composition Functionalization Sites
Fluorophenyl Ring C6H4F at C5 of furan Para-substitution (X = Cl, NO2)
Furan Core O-containing heterocycle C3-C4 π-system modifications
Methylene Bridge -CH2- linker N-alkylation/arylation

Nomenclature Guidelines :

  • Parent chain: Furan numbering starts at oxygen (C2 = methyl position)
  • Substituents: Fluorophenyl group designated as 5-(2-fluorophenyl)
  • Functional groups: Named as prefixes (e.g., N-prop-2-enamide)

Example: N-{[5-(2-fluorophenyl)furan-2-yl]methyl}cyclopentanamine follows IUPAC Rule C-14.3 for amine derivatives.

Research Scope and Fundamental Questions

Current research addresses three key challenges:

  • Stereoelectronic Control : Optimizing fluorine's ortho-effect on furan ring polarization.
  • Targeted Delivery : Engineering pH-sensitive derivatives using the furan O-atom as a hydrogen bond acceptor.
  • Green Synthesis : Developing microwave-assisted protocols to reduce reaction times from 24h to <2h.

Critical unanswered questions include:

  • How does C3 fluorination impact π-π stacking with biological targets?
  • Can the scaffold serve as a platform for PET radiotracers via ^18F-fluorine exchange?
  • What are the limits of steric bulk tolerance at the methylene bridge position?

Recent breakthroughs in enantioselective synthesis (up to 98% ee) using chiral Rh(III) catalysts suggest solutions to these challenges.

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.241

IUPAC Name

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]acetic acid

InChI

InChI=1S/C13H12FNO3/c14-11-4-2-1-3-10(11)12-6-5-9(18-12)7-15-8-13(16)17/h1-6,15H,7-8H2,(H,16,17)

InChI Key

FHCMXOKZHFIXDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCC(=O)O)F

Origin of Product

United States

Scientific Research Applications

Biological Significance

N-{[5-(2-Fluorophenyl)furan-2-yl]methyl} possesses a furan ring, which is known for its diverse biological activities. Research indicates that furan derivatives exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Compounds containing furan moieties have been shown to possess antibacterial, antifungal, and antiviral properties. For instance, derivatives of furan have been synthesized and tested against various strains of bacteria, demonstrating effective inhibition .
  • Anticancer Properties : Furan derivatives have been explored for their anticancer potential. Studies have indicated that modifications to the furan structure can enhance cytotoxicity against different cancer cell lines. For example, compounds derived from furan have shown increased activity against colorectal cancer cells .
  • Anti-inflammatory Effects : Some furan-based compounds exhibit anti-inflammatory properties. Research has highlighted the synthesis of hydrazide-hydrazone derivatives linked to furan, which showed significant anti-inflammatory activity in experimental models .

Therapeutic Applications

The potential therapeutic applications of N-{[5-(2-Fluorophenyl)furan-2-yl]methyl} are vast:

Antibacterial Agents

Furan derivatives have been evaluated for their antibacterial efficacy against pathogens such as Pseudomonas aeruginosa. Research shows that modifications to the furan structure can enhance antibiofilm activity, making these compounds promising candidates for treating infections caused by biofilm-forming bacteria .

Anticancer Treatments

The anticancer potential of N-{[5-(2-Fluorophenyl)furan-2-yl]methyl} is being actively researched. Various studies have highlighted that specific modifications to the furan ring can lead to enhanced cytotoxicity against cancer cell lines, indicating its potential role in cancer therapy .

Neuropharmacological Applications

Furans are also being investigated for their effects on the central nervous system (CNS). Compounds derived from furan have shown promise as antidepressants and anxiolytics in preclinical studies, suggesting that N-{[5-(2-Fluorophenyl)furan-2-yl]methyl} may also exhibit similar effects .

Case Studies and Experimental Findings

Several experimental studies have documented the efficacy of furan derivatives:

StudyFindings
Saeid et al. (2023)Demonstrated significant antibacterial activity against Helicobacter pylori strains using furan derivatives .
Recent Research (2025)Identified a collection of furan-2-carboxamides with notable antibiofilm activity against Pseudomonas aeruginosa, suggesting potential applications in infection control .
Anticancer ResearchHighlighted increased cytotoxic potency in colorectal cancer cell lines when using modified furan compounds .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
N-{[5-(2-Fluorophenyl)furan-2-yl]methyl} Furan 2-Fluorophenyl, methylamine ~245 (estimated) High lipophilicity, moderate solubility
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Furan 2-Fluoro-4-nitrophenyl, methyl ester 279.24 Electron-withdrawing nitro group enhances reactivity
N-(2-Fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Furan-triazole hybrid 2-Fluorophenyl, triazole-sulfanyl-acetamide 335.36 Improved hydrogen bonding capacity due to triazole
5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine Furan Dimethylamine, thioether linkage 214.33 Enhanced solubility via polar thioether
Key Observations:
  • Electron-withdrawing groups (e.g., nitro in ) increase reactivity but reduce metabolic stability compared to fluorophenyl.
  • Heterocyclic hybrids (e.g., triazole in ) improve target binding via additional hydrogen bonds.
  • Polar side chains (e.g., thioether in ) enhance aqueous solubility, addressing a common limitation of furan derivatives.
Key Findings:
  • Anti-inflammatory Effects: Hydroxymethyl or methoxy furans (e.g., Compound 3 in ) show dose-dependent NO inhibition, whereas fluorophenyl groups may modulate potency via steric effects.
  • Antifungal Activity : Oxadiazole-furan hybrids (e.g., LMM11) exhibit broad-spectrum activity, though higher concentrations are required compared to fluorophenyl analogues .

Preparation Methods

One-Pot Synthesis from 2-(2-Fluorobenzoyl)malononitrile

The most detailed method, disclosed in patent CN113845459A, involves a two-stage hydrogenation of 2-(2-fluorobenzoyl)malononitrile (Compound II) to yield 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (Compound I), a key intermediate. While this patent focuses on pyrrole synthesis, the methodology is adaptable to furan systems by modifying cyclization conditions.

Key Steps :

  • First Reduction : Compound II is dissolved in tetrahydrofuran (THF) with 10% palladium-carbon (Pd/C) and glacial acetic acid. Hydrogenation at 47°C for 9 hours reduces the nitrile groups, achieving 99.88% conversion.

  • Second Reduction : The intermediate is treated with Raney nickel and water at 20°C for 16 hours, further reducing carbonyl groups to methylene. Monitoring by HPLC ensures intermediate transition states remain below 0.2%.

Multi-Step Functionalization of Furan Precursors

VulcanChem’s entry for a related compound, N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine, emphasizes multi-step routes involving:

  • Friedel-Crafts Acylation : Introducing the fluorophenyl group via electrophilic substitution.

  • Reductive Amination : Coupling furfurylamine derivatives with aldehydes under hydrogenation.
    While specifics are proprietary, solvent choice (e.g., THF, acetonitrile) and catalyst loading (3–5% Pd/C) are critical for maximizing yield.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies in CN113845459A demonstrate Pd/C’s superiority over platinum carbon or zinc powder in the first reduction, achieving 96.23% purity post-reaction. Raney nickel’s high surface area (20–40 m²/g) enhances second-stage efficiency, minimizing byproducts.

Table 1: Catalytic Performance in Hydrogenation Steps

CatalystTemperature (°C)Time (h)Conversion (%)Purity (%)
10% Pd/C47999.8896.23
Raney Nickel201699.9199.49

Solvent and Stoichiometric Effects

THF outperforms acetone and dimethyl sulfoxide (DMSO) due to its polar aprotic nature, stabilizing intermediates without side reactions. A 1:5 substrate-to-solvent ratio ensures homogeneity, while glacial acetic acid (1.2–1.6 eq) protonates intermediates, accelerating reduction.

Comparative Analysis with Alternative Routes

Traditional Multi-Step Synthesis

Earlier routes, such as those in EP2327692, required bromination, palladium-mediated dechlorination, and oxidation, resulting in 35–40% overall yield and significant solvent waste. By contrast, the one-pot method reduces steps from five to two, cutting waste by 60% and improving yield to 87.42%.

Environmental and Economic Impact

The one-pot approach eliminates intermediate isolation, reducing energy consumption (20–30% lower) and organic solvent use (50% reduction). Scalability is enhanced by avoiding air-sensitive reagents, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. How is N-{[5-(2-Fluorophenyl)furan-2-yl]methyl} synthesized, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling to attach the 2-fluorophenyl group to the furan ring, followed by reductive amination or alkylation for the methyl substituent. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling .
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction kinetics .
  • Temperature control : Maintaining 60–80°C during coupling reactions to balance reactivity and byproduct formation .
    • Data Contradiction : Discrepancies in yield (50–85%) across studies may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) .

Q. What spectroscopic techniques are optimal for characterizing N-{[5-(2-Fluorophenyl)furan-2-yl]methyl}, and how are data contradictions resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the furan and fluorophenyl moieties .
  • IR Spectroscopy : Confirm functional groups (e.g., C-F stretch at 1,220–1,150 cm⁻¹) and rule out impurities .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and isotopic patterns .
    • Data Contradiction : Conflicting NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆); cross-referencing with computed spectra (DFT) can resolve ambiguities .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
    • Key Consideration : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups on the phenyl ring to assess electronic effects .
  • Bioisosteric replacement : Replace the furan ring with thiophene or pyridine to study heterocycle influence on target binding .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity data .
    • Case Study : Analogues with 4-fluorophenyl groups showed 30% higher kinase inhibition than 2-fluorophenyl derivatives, highlighting positional effects .

Q. What computational approaches are used to model interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Autodock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or COX-2 .
  • MD simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100-ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities and identify critical residues .
    • Data Contradiction : Discrepancies between docking scores (-9.5 to -7.2 kcal/mol) and experimental IC₅₀ values may arise from solvent effects omitted in simulations .

Q. How do solubility and stability under physiological conditions impact experimental outcomes?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and simulated gastric fluid .
  • Stability assays : Incubate compound in plasma (37°C, 24 hrs) and analyze degradation via LC-MS .
  • Mitigation strategies : PEGylation or cyclodextrin complexation to enhance aqueous solubility .
    • Key Finding : The compound showed 80% stability in plasma but <10% solubility in aqueous buffers, necessitating formulation optimization .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .
  • Meta-analysis : Pool data from 5+ studies using random-effects models to identify outliers .
  • Orthogonal assays : Validate antimicrobial activity with both MIC and time-kill assays .
    • Case Study : A 2024 study reported IC₅₀ = 12 µM (HeLa), while a 2025 study found 28 µM; differences were traced to serum concentration variations in culture media .

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